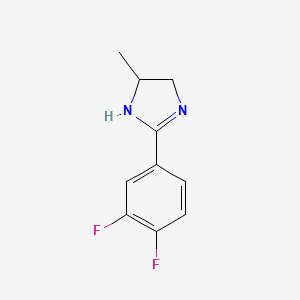![molecular formula C14H15F3O3 B13686266 Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate](/img/structure/B13686266.png)
Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopentanecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the introduction of the trifluoromethoxy group onto a phenyl ring. One common method is the reaction of 4-bromophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Cyclopentanecarboxylate Formation: The intermediate is then reacted with cyclopentanecarboxylic acid or its derivatives under esterification conditions. This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, where nucleophiles like amines or thiols can replace the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols, Sodium hydride (NaH)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Amino derivatives, Thiol derivatives
Scientific Research Applications
Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group imparts distinct chemical properties that are valuable in designing new compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate
- 1-(4-(Trifluoromethoxy)phenyl)cyclopropylmethanamine hydrochloride
- 4-(Trifluoromethoxy)phenyl-containing polymers
Uniqueness
Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate is unique due to its combination of a trifluoromethoxy group and a cyclopentanecarboxylate ester. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H15F3O3 |
|---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
methyl 1-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H15F3O3/c1-19-12(18)13(8-2-3-9-13)10-4-6-11(7-5-10)20-14(15,16)17/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
STHUIJDEFYJZFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
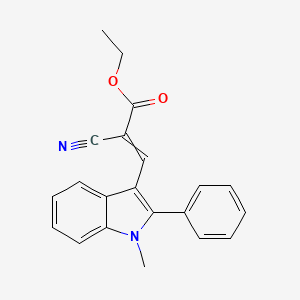
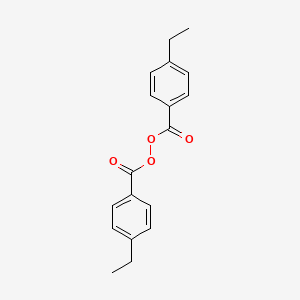
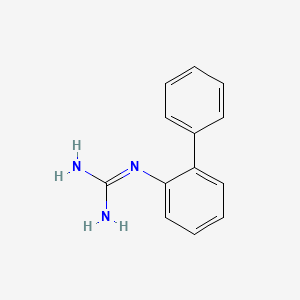
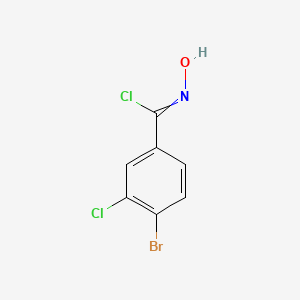
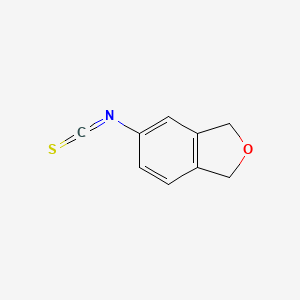
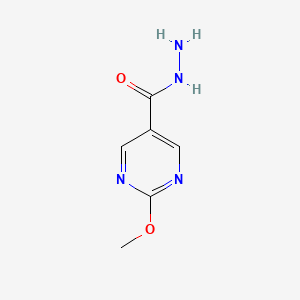
![Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate](/img/structure/B13686222.png)
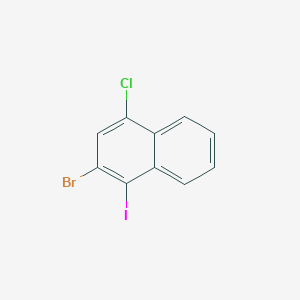
dimethylsilane](/img/structure/B13686239.png)
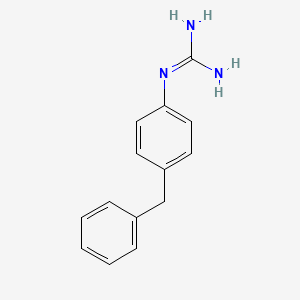
![(S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride](/img/structure/B13686251.png)
![1,4-Dichlorofuro[3,4-d]pyridazine](/img/structure/B13686254.png)
